molecular formula C15H15N3O3S B5385068 N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide

N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide

Cat. No.: B5385068
M. Wt: 317.4 g/mol
InChI Key: OWFSLDIQUWHPKP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a nitropyridinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Sulfanyl Group: The acetamide intermediate is then reacted with 5-nitro-2-chloropyridine in the presence of a thiol reagent, such as sodium thiolate, to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and nitro groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-[(5-nitro-2-pyridinyl)sulfanyl]acetamide: can be compared with other acetamides, such as:

Uniqueness

The presence of both the nitropyridinyl and sulfanyl groups in this compound makes it unique compared to other acetamides. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-4-3-5-11(2)15(10)17-13(19)9-22-14-7-6-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFSLDIQUWHPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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